molecular formula C12H16N4O B7505666 N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

Katalognummer B7505666
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: GPJDBAUZXANNCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose homeostasis.

Wirkmechanismus

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors work by inhibiting the enzymatic activity of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, which leads to the accumulation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. They also improve beta-cell function, increase satiety, and reduce food intake. Additionally, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been found to reduce inflammation and oxidative stress in the cardiovascular system, leading to cardio-protective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in lab experiments is their specificity for N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide enzyme inhibition. This allows for the selective modulation of incretin hormone levels without affecting other metabolic pathways. However, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have limitations in terms of their pharmacokinetics and pharmacodynamics. They have a short half-life and require multiple daily dosing. Furthermore, their efficacy may be reduced in patients with renal impairment.

Zukünftige Richtungen

Future research on N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should focus on improving their pharmacokinetic and pharmacodynamic properties to increase their efficacy and reduce dosing frequency. Additionally, the potential cardio-protective effects of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should be further explored. Furthermore, the role of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease should be investigated. Finally, the safety and efficacy of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in pediatric populations should be studied.
In conclusion, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors are an important class of compounds with significant potential for the treatment of type 2 diabetes mellitus and other metabolic disorders. Their mechanism of action involves the inhibition of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide enzyme, leading to the accumulation of incretin hormones and improved glycemic control. Future research should focus on improving their pharmacokinetic and pharmacodynamic properties, exploring their cardio-protective effects, and investigating their role in the treatment of other metabolic disorders.

Synthesemethoden

The synthesis of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors involves the reaction of 5-aminopyrazole-4-carboxamide with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. Furthermore, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been found to have cardio-protective effects by reducing inflammation and oxidative stress in the cardiovascular system.

Eigenschaften

IUPAC Name

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-7(2)16-11-9(6-14-16)5-10(8(3)15-11)12(17)13-4/h5-7H,1-4H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDBAUZXANNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.